2,6-Di-tert-butyl-4-phenylphenol
CAS No.: 2668-47-5
Cat. No.: VC7963478
Molecular Formula: C20H26O
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2668-47-5 |
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Molecular Formula | C20H26O |
Molecular Weight | 282.4 g/mol |
IUPAC Name | 2,6-ditert-butyl-4-phenylphenol |
Standard InChI | InChI=1S/C20H26O/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3 |
Standard InChI Key | JIEWQZNTUPWNMX-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties of 2,6-Di-tert-butyl-4-phenylphenol
Molecular Architecture and Steric Effects
The compound’s structure features a phenol core with tert-butyl groups at the 2 and 6 positions, which impose significant steric hindrance. This steric shielding protects the phenolic hydroxyl group from oxidative degradation, a hallmark of hindered phenols. The para-substituted phenyl group introduces additional aromaticity, potentially enhancing thermal stability and radical-scavenging efficiency compared to simpler analogs like 2,6-di-tert-butylphenol .
Key Structural Features:
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Phenolic core: Provides redox-active hydroxyl group for radical neutralization.
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tert-Butyl substituents: Shield reactive sites and improve solubility in nonpolar matrices.
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Para-phenyl group: May extend conjugation, altering electronic properties and intermolecular interactions.
Physicochemical Characteristics
While experimental data for 2,6-di-tert-butyl-4-phenylphenol is sparse, extrapolation from analogous compounds suggests:
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Melting point: ~150–170°C (similar to 2,6-di-tert-butyl-4-aminophenol ).
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Solubility: High in hydrocarbons, moderate in polar aprotic solvents (e.g., THF, DCM).
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Stability: Resists autoxidation up to 200°C due to steric protection.
Synthetic Pathways and Industrial Production
Friedel-Crafts Alkylation: A Benchmark Methodology
The synthesis of ortho-substituted hindered phenols typically employs Friedel-Crafts alkylation. For 2,6-di-tert-butylphenol, phenol reacts with isobutylene under Lewis acid catalysis (e.g., AlCl₃) to install tert-butyl groups . Adapting this method for 4-phenyl substitution would require:
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Selective para-functionalization: Introducing phenyl via Suzuki-Miyaura coupling or electrophilic aromatic substitution after ortho-alkylation.
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Protection-deprotection strategies: Shielding the hydroxyl group during phenyl group installation to prevent side reactions.
Hypothetical Reaction Scheme:
Patent-Based Innovations in Hindered Phenol Synthesis
Functional Applications in Material Science and Industry
Antioxidant Performance in Polymers
Hindered phenols are pivotal in mitigating polymer degradation. 2,6-Di-tert-butyl-4-phenylphenol’s extended aromatic system may enhance its efficacy in:
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Radical scavenging: Donating hydrogen atoms to peroxyl radicals, breaking chain propagation.
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Synergistic effects: Pairing with phosphite co-stabilizers to chelate metal impurities.
Comparative Antioxidant Efficiency (Hypothetical Data):
Compound | Oxygen Radical Absorbance Capacity (ORAC) | Thermal Stability (°C) |
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2,6-di-tert-butylphenol | 8,500 µmol TE/g | 180 |
2,6-di-tert-butyl-4-phenylphenol* | 12,000 µmol TE/g (estimated) | 210 |
*Extrapolated from structural analogs.
Fuel and Lubricant Additives
In aviation fuels, 2,6-di-tert-butylphenol prevents gum formation by inhibiting oxidative polymerization . The phenyl variant could offer superior performance in high-temperature applications, such as jet engines, due to its enhanced thermal resilience.
Future Directions and Research Opportunities
Advanced Material Design
Incorporating 2,6-di-tert-butyl-4-phenylphenol into:
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Nanocomposites: Stabilizing carbon nanotube/polymer interfaces.
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Coatings: UV-resistant layers for automotive finishes.
Green Chemistry Initiatives
Developing solvent-free synthesis routes and biocatalytic methods to align with circular economy principles.
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